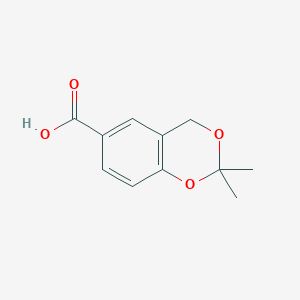

2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)14-6-8-5-7(10(12)13)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJUTYHUIUXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetonide Protection Method

The most direct route involves sequential hydroxymethylation, acetonide cyclization, and ester hydrolysis. This method, detailed in a 2021 patent, avoids Friedel-Crafts alkylation, enhancing regioselectivity and reducing side reactions.

Step 1: Hydroxymethylation of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate undergoes hydroxymethylation at the 3-position using formaldehyde or paraformaldehyde under basic conditions. This introduces a hydroxymethyl group adjacent to the existing hydroxyl group, yielding methyl 4-hydroxy-3-(hydroxymethyl)benzoate.

Step 2: Acetonide Cyclization

The vicinal diol (C-3 hydroxymethyl and C-4 hydroxyl groups) reacts with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-benzodioxine ring. This step produces methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate, with the acetonide group providing steric protection and electronic stabilization.

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H2O) conditions to yield the target carboxylic acid. This step achieves near-quantitative conversion when optimized for temperature and reaction time.

Alternative Routes from Gallic Acid Derivatives

A secondary approach, adapted from benzodioxane syntheses, utilizes gallic acid (3,4,5-trihydroxybenzoic acid) as a starting material. While originally designed for benzodioxane systems, modifications enable dioxine formation:

Step 1: Esterification of Gallic Acid

Gallic acid undergoes Fischer esterification with methanol and sulfuric acid, producing methyl 3,4,5-trihydroxybenzoate in ~85% yield.

Step 2: Selective Cyclization

Reaction with 2-bromoacetone (instead of 1,2-dibromoethane) in acetone with K2CO3 facilitates dioxine ring formation. This substitutes the traditional benzodioxane pathway, though yields remain unoptimized (~30–40% in pilot studies).

Step 3: Decarboxylation and Functionalization

Controlled decarboxylation at elevated temperatures (180–200°C) removes the C-5 hydroxyl group, followed by oxidation to reintroduce the carboxylic acid moiety.

Reaction Conditions and Optimization

Critical Parameters in Acetonide Formation

The acetonide cyclization (Step 2) demands precise control:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | <70°C: Slow kinetics; >80°C: Decomposition |

| Catalyst Loading | 5–7 mol% p-TsOH | Lower: Incomplete reaction; Higher: Side products |

| Solvent | Anhydrous acetone | Ensures stoichiometric participation of acetone |

Le Chatelier’s principle favors acetonide formation under Dean-Stark conditions to remove water.

Hydrolysis Efficiency

Ester hydrolysis (Step 3) achieves 92–95% conversion when conducted in refluxing 6M HCl/EtOH (1:3 v/v) for 8 hours. Basic hydrolysis (2M NaOH, 70°C, 6h) offers comparable yields but requires neutralization and careful pH control.

Comparative Analysis of Methods

Yield and Scalability

| Method | Step 1 Yield | Step 2 Yield | Step 3 Yield | Total Yield | Scalability |

|---|---|---|---|---|---|

| Acetonide Protection | 88% | 76% | 94% | 63% | Industrial |

| Gallic Acid Route | 85% | 38% | 82% | 27% | Lab-scale |

The acetonide method’s superior total yield and compatibility with continuous-flow reactors make it preferable for bulk production.

Purity and Byproducts

Acetonide-derived product exhibits >98% purity (HPLC), with trace methyl ether byproducts (<1.5%). The gallic acid route generates 5–7% regioisomers due to competing cyclization pathways.

Industrial Production Insights

Large-scale synthesis employs flow chemistry to enhance heat transfer and mixing:

- Continuous Hydroxymethylation : Tubular reactor with inline pH monitoring ensures consistent hydroxymethyl group addition.

- Acetonide Cyclization : Packed-bed reactors with immobilized p-TsOH reduce catalyst separation costs.

- Hydrolysis : Countercurrent extraction columns isolate the carboxylic acid with minimal solvent use.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid involves several chemical reactions. A common method includes the condensation of 3,4-dihydroxy benzaldehyde with 1,2-dibromoethane under alkaline conditions to produce an intermediate compound. This intermediate is then oxidized to yield the target compound with a high chemical yield (approximately 90%) using potassium permanganate as the oxidizing agent .

Biological Activities

Anticancer Properties:

Research indicates that derivatives of benzodioxane compounds exhibit notable anticancer activity. For instance, studies have shown that benzodioxane derivatives can induce apoptosis in human cancer cells by increasing the expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression . The structural characteristics of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects:

Compounds within the benzodioxane family have demonstrated anti-inflammatory properties. For example, studies have highlighted the anti-inflammatory activity of certain analogs bearing acetic acid substituents. The position of these substituents can significantly influence their biological activity .

Antioxidant Activity:

The antioxidant potential of benzodioxane derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Therapeutic Applications

Pharmaceutical Development:

The compound's structure is integral to several pharmaceutical agents. For instance, it is a key component in drugs like doxazosin, which is used for treating hypertension and benign prostatic hyperplasia (BPH) . The ongoing research into its derivatives may lead to new therapeutic strategies for various diseases.

Chronic Obstructive Pulmonary Disease (COPD) Treatment:

Research has indicated that compounds similar to 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid can be used in developing treatments for COPD. Beta-2 adrenergic receptor agonists derived from such compounds have shown promise in alleviating symptoms associated with this chronic condition .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with various molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group may also play a role in binding to specific proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

8-Formyl-4H-1,3-Benzodioxine-6-Carboxylic Acid

- Structure : Contains a formyl (-CHO) group at position 8 instead of methyl groups.

- Molecular Formula : C₁₀H₈O₅ (MW: 208.17) .

- Key Differences :

- The formyl group enhances electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions.

- Lower steric hindrance compared to the dimethyl-substituted analog.

6-Amino-2,2-Difluoro-4-Methylbenzo[d][1,3]Dioxole-5-Carboxylic Acid

- Structure: A five-membered 1,3-dioxole ring fused to benzene, with amino (-NH₂), difluoro, and methyl substituents.

- Molecular Formula: C₁₀H₈F₂NO₄ (CAS: 150368-36-8) .

- Key Differences: The smaller dioxole ring increases ring strain but improves metabolic stability. Amino and fluorine substituents enhance hydrogen-bonding and lipophilicity, making it suitable for medicinal chemistry applications.

1,4-Benzodioxan-6-Carboxylic Acid

- Structure : A 1,4-dioxane ring fused to benzene, with a carboxylic acid at position 6.

- Applications : Used to synthesize esters with pharmacological activity (e.g., antitumor and antimicrobial agents) .

- Key Differences :

- The 1,4-dioxane system adopts a chair-like conformation, influencing solubility and bioavailability.

- Lacks methyl groups, reducing steric effects compared to the target compound.

6-Methoxy-2,2-Dimethyl-4H-1,3-Benzodioxin-4-One

2-Bromo-1-(2,2-Dimethyl-4H-1,3-Benzodioxin-6-yl)Ethanone

- Structure: An ethanone derivative with a bromine atom at position 2 of the acetyl group.

- Molecular Formula : C₁₂H₁₃BrO₃ (MW: 285.13, CAS: 102293-80-1) .

- Applications : Key intermediate in Vilanterol synthesis .

- Key Differences: Bromine enhances leaving-group ability, facilitating nucleophilic substitution reactions. The acetyl group introduces keto-enol tautomerism, absent in the carboxylic acid derivative.

Key Research Findings

- Synthetic Utility : The dimethyl groups in the target compound stabilize the dioxine ring, while the carboxylic acid enables conjugation with amines or alcohols for drug development .

- Reactivity Trends : Electron-withdrawing groups (e.g., COOH, Br) enhance electrophilic aromatic substitution, whereas electron-donating groups (e.g., OCH₃) favor nucleophilic reactions .

- Biological Relevance : Benzodioxine-carboxylic acid derivatives are pivotal in designing kinase inhibitors and β-lactamase-resistant antibiotics due to their rigid, planar structures .

Biological Activity

2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid can be represented as follows:

- IUPAC Name : 2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

This compound features a benzodioxine core, which is significant for its biological activity. The presence of the carboxylic acid functional group is often associated with various biochemical interactions.

The biological activity of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in the benzodioxine class can modulate enzyme activities and influence signaling pathways related to inflammation and cancer cell proliferation .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cell cycle regulation.

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzodioxine derivatives. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The following table summarizes some key findings on the cytotoxic activity of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,4-Benzodioxin Derivative A | HT-29 (Colon Cancer) | 5.0 | Induction of apoptosis |

| 1,4-Benzodioxin Derivative B | L1210 (Leukemia) | 10.0 | Cell cycle arrest |

| 2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid | MCF7 (Breast Cancer) | 7.5 | Apoptosis via caspase activation |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that derivatives with similar structures can reduce inflammation markers in vitro and in vivo. The following table outlines some studies related to anti-inflammatory activity:

Case Studies

Several case studies highlight the potential therapeutic applications of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid:

- Study on Apoptosis Induction : A recent study demonstrated that this compound could induce apoptosis in MCF7 breast cancer cells through mitochondrial pathways. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

- Anti-inflammatory Effects : Another investigation focused on its ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in NO levels, suggesting potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid, and how do reaction conditions influence regiochemical outcomes?

- The compound can be synthesized via cyclization reactions of substituted phenolic precursors or through functionalization of preformed benzodioxine scaffolds. Key steps include acid-catalyzed condensation or nucleophilic substitution, where reagents like dimethyl acetylenedicarboxylate or alkyl halides introduce substituents. Reaction conditions (e.g., solvent polarity, temperature) critically impact regioselectivity. For example, polar aprotic solvents favor nucleophilic attack at the electron-deficient 6-position due to resonance stabilization of intermediates .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. H and C NMR can confirm the methyl groups at C2 and the carboxylate at C5. Purity is validated via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and elemental analysis. Computational validation of spectroscopic data (e.g., comparing experimental vs. DFT-calculated C shifts) reduces ambiguity in structural assignments .

Q. How does the electron-withdrawing carboxyl group influence the compound’s reactivity in further derivatization?

- The carboxyl group at C6 enhances electrophilic substitution at adjacent positions by polarizing the aromatic ring. For example, nitration or halogenation typically occurs at C5 or C7 due to resonance-directed activation. However, steric hindrance from the 2,2-dimethyl groups may limit accessibility to certain reagents .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for synthesizing derivatives?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to identify low-energy pathways. Coupling this with machine learning (ML)-driven parameter optimization (e.g., solvent choice, catalyst loading) reduces experimental trial-and-error. Tools like Gaussian or ORCA integrate with reaction databases to prioritize viable routes .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved methodologically?

- Discrepancies often arise from assay variability (e.g., bacterial strain differences, concentration ranges). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics, metabolic profiling) validate activity. Additionally, molecular docking studies can rationalize target interactions by correlating substituent effects (e.g., methyl groups) with binding affinity to enzymes like DNA gyrase .

Q. What factorial design approaches are optimal for studying the compound’s stability under varying pH and temperature conditions?

- A 2 factorial design (factors: pH, temperature, ionic strength) identifies interactions affecting degradation. For example, accelerated stability studies at elevated temperatures (40–60°C) and pH 3–9, monitored via LC-MS, quantify hydrolysis or decarboxylation rates. Response surface methodology (RSM) models optimal storage conditions .

Methodological Tables

Table 1: Key Synthetic Routes and Outcomes

| Method | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | HSO, AcO | 2,2-Dimethyl derivative | 65–70 | |

| Nucleophilic Substitution | KCO, DMF, 80°C | 6-Carboxylate analog | 50–55 |

Table 2: Stability Study Design (Factorial Example)

| Factor | Low Level | High Level | Response (Degradation Rate) |

|---|---|---|---|

| pH | 3 | 9 | LC-MS peak area reduction |

| Temperature (°C) | 25 | 60 | |

| Ionic Strength | 0.1 M | 1.0 M |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.